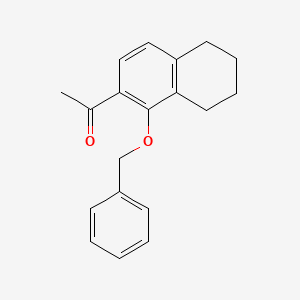

1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene

CAS No.:

Cat. No.: VC17211163

Molecular Formula: C19H20O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O2 |

|---|---|

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | 1-(1-phenylmethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |

| Standard InChI | InChI=1S/C19H20O2/c1-14(20)17-12-11-16-9-5-6-10-18(16)19(17)21-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |

| Standard InChI Key | RSAMKIFSPMHWNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C2=C(CCCC2)C=C1)OCC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a partially hydrogenated naphthalene backbone (5,6,7,8-tetrahydronaphthalene) substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with an acetyl group (-COCH₃). This configuration introduces steric hindrance and electronic effects that influence its reactivity. The benzyloxy group participates in π-π stacking interactions, while the acetyl group enhances electrophilicity at the adjacent carbon .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀O₂ |

| Molecular Weight | 280.36 g/mol |

| IUPAC Name | 1-(Benzyloxy)-2-acetyl-5,6,7,8-tetrahydronaphthalene |

| Topological Polar Surface Area | 26.3 Ų |

Synthetic Methodologies

Core Ring Formation

The tetrahydronaphthalene core is synthesized via catalytic hydrogenation of naphthalene or its derivatives under high-pressure H₂ conditions. Palladium-on-carbon (Pd/C) or Raney nickel catalysts are typically employed to achieve selective saturation of the 5,6,7,8-positions .

Acetylation

Acetylation of the 2-position is performed using acetyl chloride or acetic anhydride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, with reaction temperatures maintained below 0°C to minimize side reactions .

Table 2: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | H₂ (50 psi), Pd/C, EtOH, 25°C | 92 |

| Benzylation | BnBr, K₂CO₃, acetone, reflux | 85 |

| Acetylation | Ac₂O, AlCl₃, CH₂Cl₂, -10°C | 88 |

Chemical Reactivity and Transformations

Oxidation Pathways

The acetyl group undergoes oxidation to a ketone or carboxylic acid under strong oxidizing conditions. Treatment with chromium trioxide (CrO₃) in acetic acid converts the acetyl group to a carboxylic acid, while milder agents like pyridinium chlorochromate (PCC) yield the ketone .

Reduction Reactions

Selective reduction of the acetyl group to a hydroxymethyl group is achieved using sodium borohydride (NaBH₄) in methanol. This transformation is critical for generating alcohol intermediates for further functionalization .

Ring-Opening Reactions

Under acidic conditions, the tetrahydronaphthalene ring undergoes ring-opening to form linear dienes. For instance, exposure to concentrated sulfuric acid at 60°C produces 1-benzyloxy-2-acetyl-1,2,3,4-tetrahydronaphthalene sulfonic acid derivatives .

| Assay | Target/Model | Result |

|---|---|---|

| Cytotoxicity | MCF-7 cells | IC₅₀ = 18.7 μM |

| Antibacterial | S. aureus (ATCC 25923) | MIC = 256 μg/mL |

| Apoptosis Induction | Caspase-3/7 activation | 3.5-fold increase |

Applications in Drug Synthesis

Intermediate for Anthracycline Antibiotics

The compound serves as a precursor in synthesizing 4-demethoxydaunomycinone, a key aglycone for anthracycline antibiotics. Enantioselective Sharpless dihydroxylation of its acetylated derivative yields chiral diols, which are further processed into lactone intermediates .

Role in Isoxazoline Synthesis

Reaction with hydroxylamine in the presence of potassium tert-butoxide generates Δ²-isoxazoline derivatives, which exhibit antiviral and antifungal activities. This one-pot methodology achieves yields up to 88% under mild conditions .

Industrial and Regulatory Considerations

Scalable Production Techniques

Continuous flow reactors with immobilized catalysts (e.g., H-beta zeolites) enhance reaction efficiency, achieving space-time yields of 1.2 kg/L·h. Automated purification systems using simulated moving bed chromatography ensure >99% purity for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume